molecular formula C5H12ClNO2 B2377906 (3R,5R)-piperidine-3,5-diol hydrochloride CAS No. 2428375-74-8

(3R,5R)-piperidine-3,5-diol hydrochloride

Cat. No.: B2377906
CAS No.: 2428375-74-8
M. Wt: 153.61
InChI Key: JLMQNKGWCODIJN-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-piperidine-3,5-diol hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring with hydroxyl groups at the 3 and 5 positions, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-piperidine-3,5-diol hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst like palladium or platinum under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(3R,5R)-piperidine-3,5-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-piperidine-3,5-diol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The hydroxyl groups and the piperidine ring play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
  • (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl

Uniqueness

(3R,5R)-piperidine-3,5-diol hydrochloride is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which provide distinct reactivity and interaction profiles compared to other piperidine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds.

Biological Activity

(3R,5R)-Piperidine-3,5-diol hydrochloride is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its hydroxymethyl groups at the 3 and 5 positions of the piperidine ring, which are critical for its biological interactions. Its structural properties allow it to serve as a building block in the synthesis of various pharmaceuticals and biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to various receptors, potentially modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • Studies have demonstrated that this compound can inhibit glucocerebrosidase (GC), an enzyme crucial for lysosomal function. For instance, pharmacological chaperones derived from this compound have shown significant enhancement of GC activity in fibroblasts from Gaucher disease patients .
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antimicrobial effects against various pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Effects :
    • The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's disease.

Case Study 1: Glucocerebrosidase Activation

In a study involving fibroblasts from Gaucher disease patients, this compound was tested as a pharmacological chaperone. The results indicated that treatment with this compound led to a significant increase in GC activity by 7.2-fold compared to untreated controls . This finding highlights its potential as a therapeutic agent for lysosomal storage disorders.

Case Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral assays . These results suggest that it may hold promise for further development in neurodegenerative therapies.

Research Findings Summary Table

Biological Activity Mechanism Research Findings
Enzyme InhibitionInhibition of glucocerebrosidaseIncreased GC activity by 7.2-fold in fibroblasts
Antimicrobial PropertiesDisruption of cell wall synthesisPreliminary studies indicate effectiveness against pathogens
Neuroprotective EffectsModulation of neurotransmitter systemsReduced neuroinflammation and improved cognition in animal models

Properties

IUPAC Name

(3R,5R)-piperidine-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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